molecular formula C9H15NO2 B13004028 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid

Katalognummer: B13004028
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: QPDXDTYDVISTKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a part of the 2-azabicyclo[3.2.1]octane family. These compounds have garnered significant interest due to their synthetic and pharmacological potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid typically involves the construction of the 2-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic methodologies. These methods often involve the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The unique structure of this compound allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)3-8-6-1-2-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12)

InChI-Schlüssel

QPDXDTYDVISTKG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNCC1C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.